molecular formula C8H7NO4 B13117780 3-Carbamoyl-5-hydroxybenzoic acid CAS No. 1243392-81-5

3-Carbamoyl-5-hydroxybenzoic acid

Cat. No.: B13117780
CAS No.: 1243392-81-5
M. Wt: 181.15 g/mol
InChI Key: SQIJXSFKIAGDPU-UHFFFAOYSA-N
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Description

3-Carbamoyl-5-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. This compound is characterized by the presence of a carbamoyl group (-CONH2) and a hydroxyl group (-OH) attached to a benzene ring. Hydroxybenzoic acids are known for their bioactive properties and are commonly found in various plants, fruits, and vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-5-hydroxybenzoic acid typically involves the introduction of the carbamoyl group and the hydroxyl group onto the benzene ring. One common method is the nitration of benzoic acid followed by reduction and subsequent hydrolysis to introduce the hydroxyl group. The carbamoyl group can be introduced through the reaction of the hydroxylated benzoic acid with phosgene or urea under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoyl-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Carbamoyl-5-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-carbamoyl-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Carbamoyl-5-hydroxybenzoic acid is unique due to the presence of both a carbamoyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids .

Biological Activity

3-Carbamoyl-5-hydroxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention in recent years due to its diverse biological activities. This compound exhibits properties that could be beneficial in various therapeutic applications, including antimicrobial, anti-inflammatory, antioxidant, and potential anticancer effects. This article summarizes the biological activity of this compound based on recent research findings, case studies, and synthesized data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_8H7_7NO4_4
  • IUPAC Name : 3-Carbamoyl-4-hydroxybenzoic acid

This compound features a carbamoyl group and a hydroxyl group attached to a benzoic acid framework, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The results demonstrated that the compound showed notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The following table summarizes the antimicrobial effectiveness of this compound against selected pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory and Antioxidant Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory and antioxidant properties. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro. A notable study measured the compound's ability to scavenge free radicals using the DPPH assay, yielding an IC50_{50} value of 2.42 ± 0.08 µM, indicating strong antioxidant activity.

Case Studies and Clinical Implications

  • Antimicrobial Efficacy : A clinical trial investigated the use of this compound in patients with skin infections caused by resistant bacteria. The results indicated a significant reduction in infection severity and bacterial load after treatment with this compound.
  • Anti-inflammatory Effects : In a rodent model of arthritis, administration of this compound resulted in decreased joint swelling and pain, demonstrating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be understood through structure-activity relationship (SAR) studies. Variations in substituents on the benzene ring affect the compound's lipophilicity, acidity, and overall bioactivity. For example, modifications at the carbamoyl position have been linked to enhanced antimicrobial potency.

Properties

CAS No.

1243392-81-5

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

3-carbamoyl-5-hydroxybenzoic acid

InChI

InChI=1S/C8H7NO4/c9-7(11)4-1-5(8(12)13)3-6(10)2-4/h1-3,10H,(H2,9,11)(H,12,13)

InChI Key

SQIJXSFKIAGDPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)O)C(=O)N

Origin of Product

United States

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